(R)-(+)-4-Methylmandelonitrile
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Chiral Solvating Agents
(R)-(+)-4-Methylmandelonitrile, and its derivatives like mandelonitrile, have been explored for their potential as chiral solvating agents. In particular, studies have found that certain ion pairs of mandelate possess structural features sufficient for NMR enantiodiscrimination of cyanohydrins, a class of compounds to which (R)-(+)-4-Methylmandelonitrile belongs. This characteristic is valuable in determining the absolute configuration of cyanohydrins and other compounds (Moon et al., 2010).
Enantioselective Synthesis
Enantioselective synthesis using hydroxynitrile lyases has been demonstrated for the production of various cyanohydrins, including (R)-mandelonitrile. This synthesis approach has been noted for its high yield and enantiopurity, making it a promising method for producing (R)-(+)-4-Methylmandelonitrile and related compounds (Alagöz et al., 2015).
Biocatalytic Production
Biocatalytic processes have been developed for producing optically pure mandelic acids and analogues, which are important for pharmaceutical chemistry. These processes utilize enzymatic syntheses like nitrile hydrolysis, which can be applied to the production of (R)-(+)-4-Methylmandelonitrile and its analogues (Martínková & Křen, 2018).
Reaction Temperature Optimization
Optimization of reaction conditions, such as temperature, has been studied for the enzymatic synthesis of (R)-mandelonitrile. Understanding these conditions is crucial for efficient production and has implications for producing (R)-(+)-4-Methylmandelonitrile (Willeman et al., 2002).
Methylation Studies
While not directly related to (R)-(+)-4-Methylmandelonitrile, research into methylation processes, such as in DNA methylation profiling, provides a broader context for understanding the biochemical pathways and reactions in which (R)-(+)-4-Methylmandelonitrile and its analogues might play a role (Akalin et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.
Future Directions
This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.
For a specific compound, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available on all of these topics. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
(2R)-2-hydroxy-2-(4-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGXJLAWLSJRGK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429456 | |
Record name | (R)-(+)-4-Methylmandelonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-4-Methylmandelonitrile | |
CAS RN |
10017-04-6 | |
Record name | (R)-(+)-4-Methylmandelonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-4-Methylmandelonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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